D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate
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Overview
Description
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate is a synthetic compound that belongs to the class of oxathiolane derivatives This compound is characterized by the presence of a menthol moiety, a methoxy group, and an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of menthol with methoxy-substituted oxathiolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and cosmetics due to its menthol component.
Mechanism of Action
The mechanism of action of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the menthol moiety is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cooling and pain relief . The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Comparison with Similar Compounds
- Menthol
- Neomenthol
- Pulegone
- Carveol
- Carvone
These compounds have varying degrees of cooling effects, biological activities, and industrial applications, making D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate unique in its specific combination of properties.
Properties
Molecular Formula |
C15H26O4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-methoxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C15H26O4S/c1-9(2)11-6-5-10(3)7-12(11)18-14(16)15-19-13(17-4)8-20-15/h9-13,15H,5-8H2,1-4H3/t10-,11+,12-,13-,15-/m0/s1 |
InChI Key |
PUFORYQSQKIHJR-KBRXKUPHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC)C(C)C |
Origin of Product |
United States |
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